molecular formula C9H18NO7P B13020074 2-((tert-Butoxycarbonyl)amino)-2-(dimethoxyphosphoryl)acetic acid

2-((tert-Butoxycarbonyl)amino)-2-(dimethoxyphosphoryl)acetic acid

Cat. No.: B13020074
M. Wt: 283.22 g/mol
InChI Key: FIGDMUOXVHINBE-UHFFFAOYSA-N
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Description

2-((tert-Butoxycarbonyl)amino)-2-(dimethoxyphosphoryl)acetic acid is a complex organic compound that features both a tert-butoxycarbonyl (Boc) protecting group and a dimethoxyphosphoryl group. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural properties and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-Butoxycarbonyl)amino)-2-(dimethoxyphosphoryl)acetic acid typically involves multi-step organic reactions. One common approach is to start with a suitable amino acid precursor, which is then protected with a tert-butoxycarbonyl group. The dimethoxyphosphoryl group can be introduced through a phosphorylation reaction using appropriate reagents such as dimethyl phosphite under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((tert-Butoxycarbonyl)amino)-2-(dimethoxyphosphoryl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions could be used to modify the functional groups, potentially converting the dimethoxyphosphoryl group to a different phosphorus-containing group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the amino or phosphorous centers.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired transformation.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield phosphoric acid derivatives, while substitution reactions could introduce new functional groups at the amino or phosphorus centers.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: May serve as a building block for bioactive compounds or as a probe in biochemical studies.

    Medicine: Potential use in drug development, particularly in the design of prodrugs or as a protecting group in peptide synthesis.

    Industry: Could be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action for 2-((tert-Butoxycarbonyl)amino)-2-(dimethoxyphosphoryl)acetic acid would depend on its specific application. In general, the compound’s effects are likely mediated through interactions with molecular targets such as enzymes or receptors. The Boc group can protect the amino functionality during chemical reactions, while the dimethoxyphosphoryl group can participate in phosphorylation or other phosphorus-related chemistry.

Comparison with Similar Compounds

Similar Compounds

    2-((tert-Butoxycarbonyl)amino)-2-(dimethoxyphosphoryl)propanoic acid: Similar structure with a propanoic acid backbone.

    2-((tert-Butoxycarbonyl)amino)-2-(dimethoxyphosphoryl)butanoic acid: Similar structure with a butanoic acid backbone.

Uniqueness

2-((tert-Butoxycarbonyl)amino)-2-(dimethoxyphosphoryl)acetic acid is unique due to its specific combination of functional groups, which can confer distinct reactivity and stability compared to other similar compounds

Properties

IUPAC Name

2-dimethoxyphosphoryl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18NO7P/c1-9(2,3)17-8(13)10-6(7(11)12)18(14,15-4)16-5/h6H,1-5H3,(H,10,13)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIGDMUOXVHINBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)O)P(=O)(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18NO7P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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